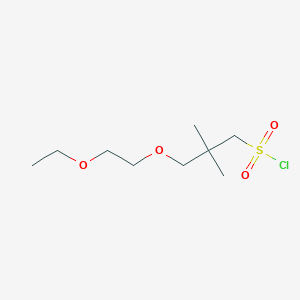
2-Oxo-2-(trichlorothiophen-3-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(trichlorothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C6HCl3O3S. It is characterized by the presence of a trichlorothiophene ring attached to an oxoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid typically involves the reaction of trichlorothiophene with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(trichlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The trichlorothiophene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from the reactions of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
2-oxo-2-(trichlorothiophen-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-oxo-2-(trichlorothiophen-3-yl)acetic acid can be compared with other similar compounds, such as:
2-oxo-2-(chlorothiophen-3-yl)acetic acid: Differing by the number of chlorine atoms on the thiophene ring.
2-oxo-2-(bromothiophen-3-yl)acetic acid: Differing by the presence of bromine instead of chlorine.
2-oxo-2-(thiophen-3-yl)acetic acid: Lacking halogen substituents on the thiophene ring.
Properties
Molecular Formula |
C6HCl3O3S |
|---|---|
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C6HCl3O3S/c7-2-1(3(10)6(11)12)4(8)13-5(2)9/h(H,11,12) |
InChI Key |
IQHISFZWUFPOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)Cl)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)









![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)


